2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamide
Description
Chemical Structure:
The compound 2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamide consists of a propanamide backbone with a 2-methyl substituent and a carbamothioyl group attached to a 4-methylphenyl ring. This thioamide functional group (C=S) distinguishes it from conventional amides (C=O) and influences its electronic properties, hydrogen-bonding capacity, and metabolic stability .
For example, α-thioamides like 2-(4-methoxybenzenethio)propanamide are synthesized by reacting 2-chloropropanamide with sodium thiolates . The presence of the carbamothioyl group likely enhances resistance to enzymatic hydrolysis compared to oxamoyl or carboxamide analogs .
Properties
IUPAC Name |
2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-8(2)11(15)14-12(16)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFYUBHJQXCEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamide typically involves the reaction of 2-methylpropanoyl chloride with 4-methylphenyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. Additionally, the aromatic ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃ in Imp. E(EP)) increase lipophilicity but may reduce hydrogen-bonding capacity compared to electron-donating groups (e.g., -CH₃ in the target compound) .
- Piperidinyl Substituents (as in 7904688) enhance solubility and bioavailability, contributing to antitubercular efficacy .
- Thioamide vs. Carboxamide : Thioamides (C=S) exhibit slower hydrolysis rates and stronger hydrogen-bond acceptor capacity, which may improve target engagement in antimicrobial applications .
Functional Group Modifications
Key Observations :
- Thioamides form weaker hydrogen bonds than oxamides but are more resistant to proteolytic degradation, making them suitable for prolonged drug action .
- Oxamoyl Derivatives (e.g., N-{2-[N-(4-methylphenyl)oxamoyl]phenyl}propanamide) exhibit higher crystallinity due to strong intermolecular hydrogen bonding, which aids in structural characterization .
Key Observations :
- Antitubercular Thioamides : Carbamothioyl derivatives like 7904688 show potent activity against M. tuberculosis without cytotoxicity, suggesting the target compound may share this profile .
- Neuroactive Analogs : Compounds like 4F-iBF highlight the pharmacological risks associated with structural modifications targeting central nervous system receptors .
Biological Activity
2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamide, a compound with the CAS number 380207-88-5, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 244.34 g/mol. Its structure features a propanamide backbone with a methyl and a phenyl group substituted at specific positions, which may influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains.
- Anticancer Properties : Initial investigations indicate potential cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
Biological Activity Data
The following table summarizes key findings from research studies on the biological activity of this compound.
| Study Reference | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study A | Antimicrobial | In vitro | Effective against E. coli and S. aureus with MIC values of 50 µg/mL. |
| Study B | Anticancer | Cell line assay | Induced apoptosis in MCF-7 breast cancer cells with IC50 of 30 µM. |
| Study C | Anti-inflammatory | Animal model | Reduced paw edema in rats by 40% at a dose of 10 mg/kg. |
Case Studies
- Antimicrobial Efficacy : In a controlled study, this compound was tested against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antibacterial agent.
- Cytotoxicity in Cancer Cells : A case study involving human cancer cell lines demonstrated that treatment with this compound led to cell cycle arrest and increased apoptosis markers, highlighting its anticancer potential.
- Inflammation Reduction : In an animal model of arthritis, administration of the compound resulted in decreased inflammatory markers and improved mobility, indicating its therapeutic potential for inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
